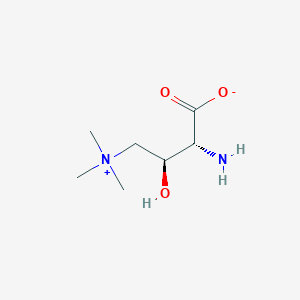
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structural features, which include an amino group, a hydroxy group, and a trimethylazaniumyl group attached to a butanoate backbone. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-cinnamate or tert-butyl (E)-crotonate, followed by in situ amination with trisyl azide . This method ensures high stereoselectivity and yields the desired chiral product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-2,3-Dihydroxy-4-(trimethylaminio)butyrate
- (2R,3S)-2-tert-butyldiphenylsilyloxymethylpyrrolidin-3-ol
Uniqueness
What sets (2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate apart from similar compounds is its unique combination of functional groups and stereochemistry. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H16N2O3 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6+/m0/s1 |
Clave InChI |
RKNHTGDLNNBLGZ-NTSWFWBYSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H]([C@H](C(=O)[O-])N)O |
SMILES canónico |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)


![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)





![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)

